molecular formula C14H20Cl2N4O B2878043 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride CAS No. 1171316-30-5

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride

Cat. No. B2878043
CAS RN: 1171316-30-5
M. Wt: 331.24
InChI Key: VVRSYAOCIXIYPK-UHFFFAOYSA-N
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Description

“1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride” is a biochemical used for proteomics research . It is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . The molecular formula of this compound is C14H18N4O•2HCl .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been a subject of interest in drug discovery due to their versatility . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of “1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride” consists of a 1,2,4-oxadiazole ring attached to a phenyl group and an ethylpiperazine group . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and can lead to various substituted derivatives . For instance, 1,2,4-oxadiazoles can be selectively methylated in the presence of excess iodomethane, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .

Scientific Research Applications

Nematicidal Applications

1,2,4-Oxadiazole derivatives: , including the compound , have shown potential as nematicides . These compounds can be used to control plant-parasitic nematodes that cause significant crop losses. For instance, derivatives have been evaluated for their effectiveness against nematodes like Bursaphelenchus xylophilus , with some showing superior activity compared to traditional nematicides .

Anticancer Research

In the realm of anticancer research , 1,2,4-oxadiazole derivatives are being explored for their potential to inhibit cancer cell growth. The compound’s structure allows it to interact with various biological targets, potentially leading to the development of new anticancer agents .

Agricultural Chemistry

The compound’s derivatives are being studied for their role in agricultural chemistry . They have been used to develop novel pesticides with low environmental impact and high efficiency against plant diseases caused by bacteria and fungi .

Biotechnology

In biotechnology , these derivatives are valuable for their bioactive properties. They can be used to develop new biochemical tools or as molecular probes to study biological systems .

Material Science

Material science: benefits from the compound’s derivatives in the synthesis of new materials with unique properties, such as fluorescent chemosensors for detecting electron-deficient species . These materials have applications in environmental monitoring and safety.

Environmental Science

The derivatives of this compound are also relevant in environmental science . They can be used to create environmentally friendly synthetic approaches, reducing the use of volatile organic solvents and promoting sustainable practices .

Future Directions

The future directions in the research of 1,2,4-oxadiazoles, including “1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride”, involve further refinement of these compounds as anti-infective agents . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the design of new chemical entities . The use of microwave irradiation in the synthesis of these compounds has shown several advantages, including short reaction time, high yields, and simple purification .

Mechanism of Action

Target of Action

activities . Therefore, it is plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it is plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Result of Action

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it is plausible that this compound may exert similar effects.

properties

IUPAC Name

3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12;;/h2-6,11,15H,7-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRSYAOCIXIYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride

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